4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Description
4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a fluoropyridine, piperidine, sulfonyl, and oxazole moiety
Properties
IUPAC Name |
4-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-10-15(11(2)22-18-10)23(20,21)19-7-5-12(6-8-19)14-4-3-13(16)9-17-14/h3-4,9,12H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQGYVVXCVQBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole typically involves multiple steps:
Formation of the Fluoropyridine Intermediate: The initial step often involves the synthesis of 5-fluoropyridine, which can be achieved through fluorination reactions such as the Balz-Schiemann reaction or direct fluorination using reagents like Selectfluor.
Piperidine Derivative Synthesis: The next step involves the preparation of the piperidine derivative, which can be synthesized by reacting piperidine with appropriate sulfonyl chlorides under basic conditions.
Coupling Reaction: The final step involves coupling the fluoropyridine and piperidine derivatives with the oxazole moiety. This can be achieved through nucleophilic substitution reactions, often using catalysts and solvents like DMF (dimethylformamide) and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the fluoropyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: DMF, dichloromethane, ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidone derivatives, while nucleophilic substitution of the sulfonyl group can yield various sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the synthesis of advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and sulfonyl groups can enhance the compound’s binding affinity and specificity, while the oxazole ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
- 4-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
- 4-[4-(5-Methylpyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Uniqueness
The uniqueness of 4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole lies in the presence of the fluorine atom on the pyridine ring. This fluorine atom can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs. Additionally, the combination of the sulfonyl and oxazole groups provides a unique scaffold that can be exploited for various chemical and biological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
